2-Deoxy-3,5-di-O-benzoylribofuranose

Overview

Description

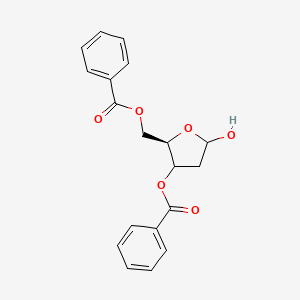

2-Deoxy-3,5-di-O-benzoylribofuranose is an organic compound with the molecular formula C19H18O6. It is derived from ribose, a sugar molecule, by replacing two hydroxyl groups with benzoyl groups. This compound is a crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .

Preparation Methods

2-Deoxy-3,5-di-O-benzoylribofuranose is typically synthesized through chemical methods. The synthesis process generally involves the following steps:

Starting Material: The synthesis begins with 2-deoxy-D-ribose.

Benzoylation: The 2-deoxy-D-ribose is reacted with benzoyl chloride in the presence of a base to form 2-deoxy-2-benzoyl-D-ribose.

Further Reaction: The intermediate product is then reacted with appropriate solvents and catalysts to yield this compound.

Chemical Reactions Analysis

2-Deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives by adding hydrogen atoms.

Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Deoxy-3,5-di-O-benzoylribofuranose has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use this compound to study the structure and function of nucleosides and nucleotides.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

Industrial Applications: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Deoxy-3,5-di-O-benzoylribofuranose involves its interaction with specific molecular targets and pathways. The benzoyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Deoxy-3,5-di-O-benzoylribofuranose can be compared with similar compounds such as:

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: This compound has a methoxy group instead of a hydroxyl group, which alters its chemical properties and reactivity.

2-Deoxy-2,3,5-tri-O-benzoylribofuranose: This compound has an additional benzoyl group, making it more hydrophobic and less reactive in certain conditions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Deoxy-3,5-di-O-benzoylribofuranose is a significant compound in biochemical research, particularly for its role as a nucleoside analog. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields such as medicine and molecular biology.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈O₆

- Molecular Weight : 342.34 g/mol

- CAS Number : 112137-63-0

The compound features two benzoyl groups attached to the ribofuranose structure, enhancing its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base like pyridine.

- Deprotection : Selective deprotection of the 2-position hydroxyl group yields the final product.

This multi-step process can be optimized for higher yields in industrial applications.

This compound functions primarily as a nucleoside analog. Its incorporation into nucleic acids can disrupt normal cellular processes, particularly in viral replication and cancer cell proliferation. The benzoyl groups enhance the compound's interaction with enzymes involved in nucleic acid synthesis, which can lead to:

- Inhibition of Viral Polymerases : Prevents the synthesis of viral DNA/RNA.

- Interference with Cancer Cell Proliferation : Alters the replication process in cancer cells.

Case Studies and Research Findings

- Antiviral Activity : Studies have shown that nucleoside analogs similar to this compound exhibit significant antiviral properties against various viruses by inhibiting their polymerases .

- Anticancer Applications : Research indicates that compounds like this compound can effectively inhibit the growth of certain cancer cell lines by interfering with DNA synthesis .

- Fluorescent Probes : Variants of this compound have been developed as fluorescent probes for studying ATP binding sites in proteins, showcasing its versatility in biochemical research .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two benzoyl groups on ribofuranose | Nucleoside analog with antiviral and anticancer properties |

| 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose | Methoxy group instead of hydroxyl | Similar applications but altered reactivity |

| 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose | Acetyl group addition | Used in drug development with different reactivity |

Applications

The biological activity of this compound makes it valuable across several domains:

- Medicinal Chemistry : Utilized as a building block for developing antiviral and anticancer drugs.

- Molecular Biology : Employed in studies involving nucleoside interactions and enzyme kinetics.

- Industrial Applications : Its derivatives are used in the production of fine chemicals and pharmaceuticals.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-deoxy-3,5-di-O-benzoylribofuranose, and how do protecting groups influence its reactivity?

Answer:

The compound is typically synthesized from 2-deoxyribose via sequential protection of hydroxyl groups. A common method involves:

Methyl glycoside formation : Reacting 2-deoxyribose with methanol under acidic conditions to form the methyl glycoside intermediate.

Benzoylation : Protecting the 3- and 5-hydroxyl groups using benzoyl chloride in anhydrous pyridine.

Chlorination : Treating the intermediate with HCl/AcOH to replace the methyl group with a chlorine atom, yielding the final product .

The benzoyl groups enhance stability during glycosylation by preventing unwanted side reactions (e.g., oxidation) and directing nucleophilic attack to the anomeric carbon .

Q. Basic: How does the benzoyl group at the 3- and 5-positions affect the regioselectivity of glycosylation reactions?

Answer:

The bulky benzoyl groups sterically hinder the 3- and 5-hydroxyls, ensuring that nucleophilic bases (e.g., purines/pyrimidines) selectively attack the anomeric carbon (C1). This regioselectivity is critical for forming β-D-ribofuranosyl glycosides, which are precursors to nucleoside analogs .

Q. Advanced: What challenges arise in controlling the anomeric configuration (α/β) during glycosylation with this compound, and how can they be mitigated?

Answer:

The α-configuration of the chlorine leaving group in 2-deoxy-3,5-di-O-benzoylribofuranosyl chloride favors β-glycoside formation via an SN2 mechanism. However, competing SN1 pathways (solvolysis) can lead to α/β mixtures. Strategies to improve selectivity include:

- Using polar aprotic solvents (e.g., acetonitrile) to stabilize the transition state.

- Adding molecular sieves to minimize moisture, which promotes undesired hydrolysis .

Q. Advanced: How can cycloaddition reactions be leveraged to synthesize heterocyclic C-glycosides from this compound?

Answer:

The ethynyl derivative of the compound ([2-deoxy-3,5-bis-O-(p-toluoyl)-α-D-ribofuranosyl]ethyne) undergoes [4+2]- and [3+2]-cycloadditions with dipolarophiles (e.g., nitriles or azides). For example:

- With nitriles : Forms pyridazine-C-glycosides via inverse electron-demand Diels-Alder reactions.

- With azides : Generates [1,2,3]triazole-C-glycosides via copper-catalyzed click chemistry. These reactions expand applications in antiviral drug discovery .

Q. Advanced: What analytical techniques are critical for characterizing intermediates and resolving stereochemical ambiguities in derivatives?

Answer:

- NMR Spectroscopy : 1H/13C NMR (e.g., coupling constants for anomeric configuration) and 2D NOESY/ROESY to confirm spatial arrangement.

- X-ray Crystallography : Definitive structural assignment of challenging stereoisomers.

- HPLC-MS : Monitors reaction progress and purity, especially for moisture-sensitive intermediates .

Q. Advanced: How do modifications to the benzoyl group (e.g., p-toluoyl vs. p-chlorobenzoyl) impact the biological activity of derived nucleosides?

Answer:

Substituents on the benzoyl group influence lipophilicity and metabolic stability. For instance:

- p-Toluoyl : Enhances membrane permeability in antiviral agents like 2′-deoxy-L-ribonucleosides.

- p-Chlorobenzoyl : Increases resistance to enzymatic deacylation, prolonging half-life in cytostatic treatments .

Q. Advanced: What novel synthetic routes have been developed to improve yield and scalability of this intermediate?

Answer:

A recent route starts with inexpensive D-xylose, which is epimerized to L-ribose derivatives. Key steps include:

Epimerization : Using molybdate catalysts to invert stereochemistry.

Protection/Chlorination : Sequential benzoylation and HCl treatment.

This method reduces reliance on costly 2-deoxyribose and achieves >80% yield .

Q. Advanced: How can side reactions (e.g., acyl migration or hydrolysis) be minimized during storage or synthesis?

Answer:

Properties

IUPAC Name |

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-AQFXKWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747486 | |

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112137-63-0 | |

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.